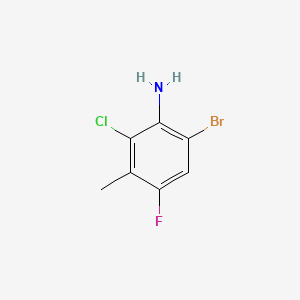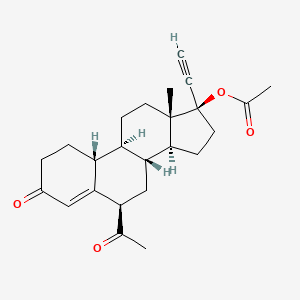
6beta,17-Norethindrone Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in biochemical research and has a molecular formula of C24H30O4 with a molecular weight of 382.49 . This compound is a derivative of norethindrone, a well-known progestin used in various hormonal therapies.
Preparation Methods
The synthesis of 6beta,17-Norethindrone Diacetate typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are generally mild, which helps in reducing the formation of impurities and makes the process suitable for industrial production. The overall conversion rate is high, and the method is simple and convenient to operate.
Chemical Reactions Analysis
6beta,17-Norethindrone Diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
6beta,17-Norethindrone Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference material for analytical studies. In biology, it is used to study the effects of steroidal compounds on cellular processes. In medicine, it is used in the development of hormonal therapies and contraceptives .
Mechanism of Action
The mechanism of action of 6beta,17-Norethindrone Diacetate involves its interaction with progesterone receptors. Once absorbed, it is deacetylated to norethindrone, which then binds to progesterone receptors in target tissues. This binding inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing ovulation and altering the endometrial lining .
Comparison with Similar Compounds
6beta,17-Norethindrone Diacetate is similar to other steroidal compounds like norethindrone acetate and ethinyl estradiol. it is unique in its specific molecular structure and the presence of acetyl groups at the 6beta and 17 positions. This structural uniqueness contributes to its specific biochemical properties and applications .
Similar Compounds
- Norethindrone Acetate
- Ethinyl Estradiol
- Levonorgestrel
Properties
Molecular Formula |
C24H30O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17R)-6-acetyl-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30O4/c1-5-24(28-15(3)26)11-9-22-21-13-19(14(2)25)20-12-16(27)6-7-17(20)18(21)8-10-23(22,24)4/h1,12,17-19,21-22H,6-11,13H2,2-4H3/t17-,18-,19+,21-,22+,23+,24+/m1/s1 |
InChI Key |
HAOSCSLOOIYAJH-QTUOJBIFSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |
Canonical SMILES |
CC(=O)C1CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
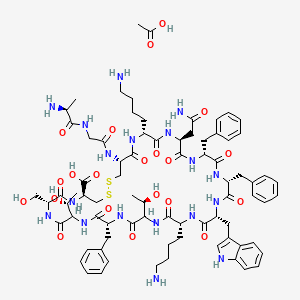
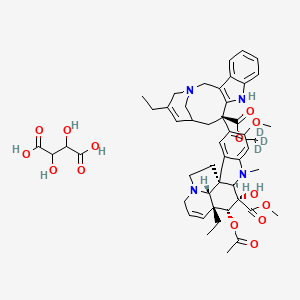

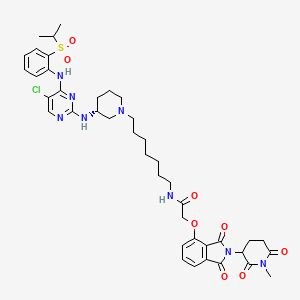


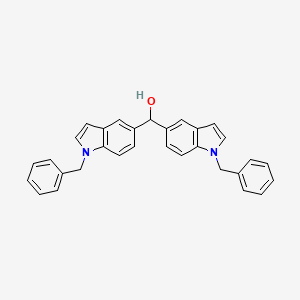
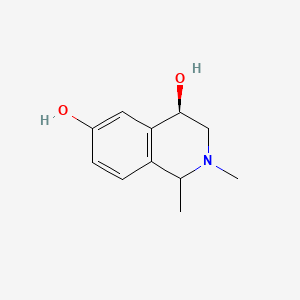
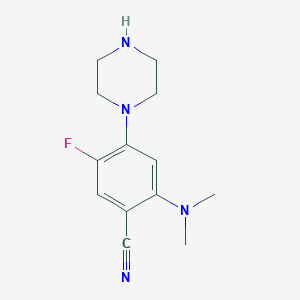
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
